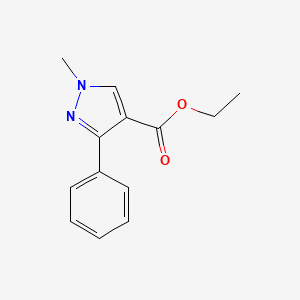![molecular formula C9H8N2O3 B1315634 1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 66690-78-6](/img/structure/B1315634.png)
1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones are classes of fused heterocyclic systems due to a wide range of biological activity . Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistamine properties .
Synthesis Analysis
Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a compound that has garnered attention in the field of organic chemistry for its utility in synthesizing various cyclic compounds through [4 + 2] cycloaddition reactions. This process is significant for creating spiro[pyrido[2,1-b][1,3]oxazine-2,3′-pyrroles] and related products, which demonstrate rapid epimerization in solution. This characteristic is not only limited to spiropyrido[2,1-b][1,3]oxazines but also extends to spiroquinolizines, suggesting a broader application in synthesizing diverse cyclic structures with potential pharmaceutical applications (Galeev et al., 2021).
Furthermore, the synthesis of novel 2,4-disubstituted 3H-pyrido[2,3-e][1,4]diazepin-5-ones derivatives showcases the versatility of 1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione in creating bis-functionalized 1,4-diazepines. This is achieved through regioselective thionation and nucleophilic substitutions, offering a pathway to a new library of bis-functionalized pyrido-1,4-diazepines with potential biological activity (El Bouakher et al., 2013).
Crystallography and Molecular Structure
The study of 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones provides insight into the molecular and crystal structures of compounds related to 1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione. These compounds exhibit diverse hydrogen bonding and π-π stacking interactions, which contribute to their different crystal structures. Such studies are crucial for understanding the intermolecular interactions that influence the solid-state properties of these compounds, potentially affecting their chemical reactivity and physical properties (Trilleras et al., 2009).
Catalysis and Green Chemistry
Innovations in catalysis highlight the role of 1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione derivatives in promoting efficient syntheses under environmentally friendly conditions. For instance, the synthesis of pyridine-pyrimidines catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica demonstrates the compound's utility in facilitating reactions under microwave irradiation and solvent-free conditions. This approach not only yields high-performance catalysts that can be reused multiple times without significant loss of activity but also emphasizes the importance of 1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione derivatives in the development of green chemistry methodologies (Rahmani et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
1,7-dimethylpyrido[2,3-d][1,3]oxazine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-5-3-4-6-7(10-5)11(2)9(13)14-8(6)12/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGNGRQWSNKXLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)OC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50540441 |
Source


|
| Record name | 1,7-Dimethyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione | |
CAS RN |
66690-78-6 |
Source


|
| Record name | 1,7-Dimethyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methoxybenzo[b]thiophene](/img/structure/B1315557.png)
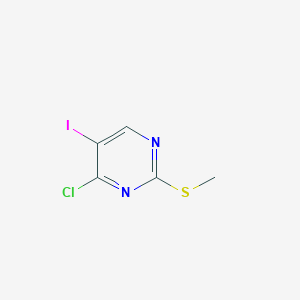
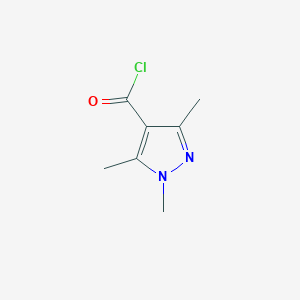
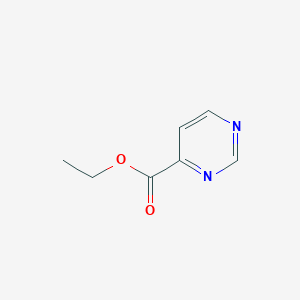
![2-Bromomethyl-7-fluoro-benzo[b]thiophene](/img/structure/B1315565.png)
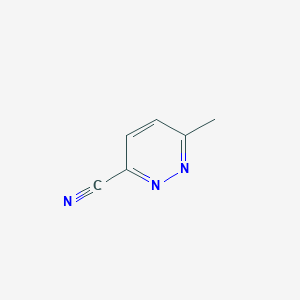


![6-(tert-Butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo-[3,2-e]indole-2-carboxylic acid](/img/structure/B1315578.png)


